CC-90003

Covalent inhibition Target engagement ERK1/2

CC-90003 (CAS 1621999-82-3) is an irreversible, covalent ERK1/2 inhibitor that provides sustained target engagement, superior to reversible inhibitors for long-term washout and resistance studies. It demonstrates robust in vivo efficacy in KRAS-mutant PDX models (pancreatic, colorectal, lung) and has documented synergy with docetaxel for complete tumor regression. Discontinued from clinical development due to neuropathy, it serves as a critical mechanistic probe for ERK-related neuronal toxicity research. Order this gold-standard chemical probe to advance your MAPK pathway investigation.

Molecular Formula C22H21ClN4O4
Molecular Weight
Cat. No. B1574304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC-90003
SynonymsCC-90003;  CC 90003;  CC90003.; 
Molecular FormulaC22H21ClN4O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

CC-90003 Procurement Guide for Research Use: Irreversible ERK1/2 Inhibitor for KRAS/RAF-Mutant Tumor Models


CC-90003 (CAS: 1621999-82-3) is a covalent, orally bioavailable inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It functions as a terminal node blocker of the MAPK pathway and demonstrates a binding mechanism characterized by irreversible engagement of its targets via an acrylamide warhead . Its initial characterization and clinical evaluation were focused on addressing KRAS- and BRAF-mutant malignancies, a context where upstream inhibitors (MEK, RAF) frequently exhibit limited or transient efficacy [1]. However, its clinical development was terminated due to neuropathy observed in Phase 1 trials, repositioning it as a valuable mechanistic probe compound rather than a clinical candidate [2].

CC-90003 vs. ATP-Competitive ERK Inhibitors: Why Binding Kinetics and Resistance Profiles Drive Selection


Substituting CC-90003 with a reversible, ATP-competitive ERK inhibitor (e.g., Ulixertinib/BVD-523, GDC-0994) alters the experimental outcome in two critical ways. First, CC-90003's covalent, irreversible binding mechanism yields prolonged target suppression even after washout, a property not shared by reversible inhibitors . Second, in KRAS-mutant models—which constitute a major area of preclinical oncology research—CC-90003 has demonstrated distinct efficacy patterns and resistance mechanisms that differ fundamentally from those observed with upstream MAPK inhibitors . These mechanistic distinctions directly impact the interpretation of target engagement and the translatability of combination therapy studies.

Quantitative Differentiation Evidence for CC-90003: Binding, Selectivity, and Model-Specific Efficacy


Covalent Irreversible Binding vs. Reversible ERK Inhibitors: Prolonged Target Suppression

CC-90003 is an irreversible, covalent inhibitor of ERK1/2, in contrast to ATP-competitive reversible inhibitors such as Ulixertinib (BVD-523). The irreversible binding is achieved via an acrylamide warhead that forms a covalent bond with a cysteine residue in the kinase domain, leading to sustained inhibition of ERK1/2 even after removal of the compound . Reversible inhibitors such as Ulixertinib (IC50 <0.3 nM) exhibit rapid dissociation kinetics, whereas covalent binding results in prolonged target occupancy that persists beyond compound washout .

Covalent inhibition Target engagement ERK1/2 Washout kinetics

Kinase Selectivity Profile: 258-Kinase Panel Quantitative Assessment

CC-90003 was profiled in a 258-kinase biochemical assay panel. It inhibited fewer than 20 kinases by >80%, while 213 kinases exhibited <50% inhibition at the tested concentration . Cellular profiling in A375 BRAF V600E-mutant melanoma cells using ActivX screening identified only 5 of 194 kinases (ERK1, ERK2, MKK4, MKK6, FAK) as inhibited by >80% at 1 mmol/L . Iterative analyses narrowed the off-targets at biologically relevant concentrations to only 3 kinases: KDR, FLT3, and PDGFRa . This selectivity profile provides a defined off-target liability profile not routinely established for all commercially available ERK inhibitors.

Kinase selectivity Off-target profiling ERK1/2 Chemical probe

Preclinical Efficacy in KRAS-Mutant Models vs. Upstream MAPK Inhibitors

Unlike MEK or RAF inhibitors, which show limited clinical activity in KRAS-mutant cancers, CC-90003 demonstrates robust preclinical efficacy specifically in KRAS-mutant models . The compound showed cytotoxic effects in a subset of KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), lung cancer, and colorectal cancer (CRC) cell lines . In vivo, CC-90003 inhibited tumor growth in three distinct KRAS-mutant patient-derived xenograft (PDX) models . This contrasts with the class-level understanding that MEK and RAF inhibitors are generally ineffective in KRAS-driven tumors, positioning CC-90003 as a differentiated tool for this specific genetic context.

KRAS mutation Pancreatic cancer Colorectal cancer Lung cancer MAPK pathway

Differential Cytotoxicity: Normal vs. Cancer Cell Lines

CC-90003 does not significantly inhibit the proliferation of normal human lung fibroblasts (e.g., MRC-5) or normal human bronchial epithelial cells (e.g., BEAS-2B) at concentrations that are cytotoxic to KRAS-mutant cancer cell lines . In contrast, in KRAS-mutant cancer cell lines (PDAC, lung, CRC), CC-90003 induces cytotoxic effects, with GI50 values <1 µM observed in 27 KRAS-mutant cell lines tested . This differential sensitivity suggests a therapeutic window that may be exploited in combination therapy studies.

Selectivity index Fibroblasts Epithelial cells Cytotoxicity

Clinical Neurotoxicity Liabilities: Basis for Preclinical Use as a Research Tool

In a Phase 1a clinical trial (NCT02313012), CC-90003 elicited adverse drug-related peripheral neuropathy and neurotoxicity in human subjects, leading to the termination of its clinical development [1]. Preclinical evaluation in dogs revealed clinical signs and electrophysiological changes consistent with peripheral neuropathy, though these effects were reversible [2]. The trial was conducted in patients with locally advanced or metastatic, relapsed or refractory BRAF- or RAS-mutant solid tumors at doses ranging from 12.5 mg BID to 100 mg QD [3]. This known toxicity profile, while precluding further clinical advancement, provides critical context for preclinical researchers designing studies to understand on-target vs. off-target toxicities of covalent ERK inhibitors.

Neurotoxicity Adverse events Phase 1 trial Peripheral neuropathy

Combination Synergy with Docetaxel: Complete Tumor Regression in PDX Models

In a KRAS-mutant patient-derived xenograft (PDX) model of lung cancer, the combination of CC-90003 with docetaxel achieved full tumor regression and prevented tumor regrowth after treatment cessation, an effect not observed with either agent alone . This synergy was linked to modulation of a stemness gene network, suggesting an impact on tumor stem cell reprogramming . This combination efficacy differentiates CC-90003 from other ERK inhibitors for which similar robust combination data with chemotherapy in KRAS-mutant PDX models has not been extensively reported.

Combination therapy Docetaxel Lung cancer PDX model Tumor regression

High-Value Application Scenarios for CC-90003 in Preclinical and Industrial Research


Validating Covalent ERK Inhibition as a Strategy to Overcome MAPK Pathway Reactivation

CC-90003 serves as a gold-standard chemical probe for studying covalent, irreversible inhibition of ERK1/2. Its mechanism is ideal for experiments requiring sustained pathway suppression, such as long-term washout assays or resistance studies where reversible inhibitors fail to maintain target engagement . Use CC-90003 to benchmark the durability of ERK inhibition compared to reversible inhibitors like Ulixertinib .

Preclinical Modeling of KRAS-Mutant Tumors: PDAC, CRC, and NSCLC

Unlike many MAPK inhibitors that are ineffective in KRAS-driven models, CC-90003 has documented in vivo efficacy in KRAS-mutant PDX models of pancreatic, colorectal, and lung cancers . It is therefore the preferred ERK inhibitor for establishing proof-of-concept in KRAS-mutant xenograft and PDX studies. Its defined selectivity profile also facilitates mechanistic deconvolution of ERK1/2-specific effects in RAS-driven tumor biology.

Investigating ERK1/2-Mediated Neurotoxicity and On-Target Safety Liabilities

Given that CC-90003 was discontinued in Phase 1 due to peripheral neuropathy , it provides a unique tool for studying the role of ERK1/2 inhibition in neuronal toxicity. Researchers can use CC-90003 in in vitro models of peripheral neurons or in vivo rodent studies to delineate on-target vs. off-target contributors to ERK inhibitor-induced neuropathy. Comparisons with ERK inhibitors that have not shown clinical neuropathy (e.g., Ulixertinib) can help dissect structure-toxicity relationships.

Exploring Combination Strategies with Standard-of-Care Chemotherapy

CC-90003's demonstrated synergy with docetaxel in achieving complete tumor regression and preventing regrowth in a KRAS-mutant lung cancer PDX model makes it a compelling tool for combination therapy studies. Researchers evaluating the addition of ERK inhibitors to taxane-based regimens should consider CC-90003 as the benchmark ERK inhibitor due to this robust, published combination efficacy data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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